molecular formula C19H18F2N6O B2481676 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide CAS No. 1396767-97-7

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide

Cat. No. B2481676
CAS RN: 1396767-97-7
M. Wt: 384.391
InChI Key: YXGGXNLBUQYJKL-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Piperazine derivatives, including compounds structurally similar to 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide, have been explored for their potential antimicrobial and antifungal activities. For instance, Patil et al. (2021) synthesized a series of piperazine derivatives and evaluated their antimicrobial effectiveness, identifying certain compounds with strong activity against specific bacterial strains (Patil et al., 2021).

Anti-Tuberculosis Agents

Srinivasarao et al. (2020) conducted research on pyrazine-piperazine derivatives as potential anti-tuberculosis agents. They synthesized novel compounds and tested them against Mycobacterium tuberculosis, finding several derivatives with significant inhibitory activity (Srinivasarao et al., 2020).

Anticancer Activity

Research has been conducted on the potential anticancer properties of compounds similar to 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide. Kumar et al. (2013) synthesized a range of piperazine-2,6-dione derivatives, some of which showed promising anticancer activity in various human cancer cell lines (Kumar et al., 2013).

Serotonin Receptor Targeting for Antidepressants

Kang et al. (2010) focused on the development of arylpiperazine-containing pyrrole 3-carboxamide derivatives targeting serotonin receptors for potential antidepressant applications. They synthesized new compounds and evaluated them for binding affinity and in vitro and in vivo activities (Kang et al., 2010).

DNA Gyrase B Inhibitors for Antibacterial Discovery

Jukič et al. (2017) synthesized compounds targeting DNA gyrase B, a crucial therapeutic target in antibacterial discovery. Their study included pyrrole-2-carboxamides and revealed several moderately potent inhibitors of DNA gyrase B, an enzyme essential for bacterial DNA replication (Jukič et al., 2017).

Anti-inflammatory Agents

Refaat et al. (2007) explored the synthesis of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity. Their research aimed at developing new compounds with potential as anti-inflammatory agents (Refaat et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-14-3-4-16(15(21)13-14)22-19(28)27-11-9-26(10-12-27)18-6-5-17(23-24-18)25-7-1-2-8-25/h1-8,13H,9-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGXNLBUQYJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide

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